3-Ethylnonane 3-Ethylnonane
Brand Name: Vulcanchem
CAS No.: 17302-11-3
VCID: VC20999815
InChI: InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3
SMILES: CCCCCCC(CC)CC
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

3-Ethylnonane

CAS No.: 17302-11-3

Cat. No.: VC20999815

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylnonane - 17302-11-3

Specification

CAS No. 17302-11-3
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 3-ethylnonane
Standard InChI InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3
Standard InChI Key FKJSIWPQZCKMIL-UHFFFAOYSA-N
SMILES CCCCCCC(CC)CC
Canonical SMILES CCCCCCC(CC)CC

Introduction

Physical Properties

3-Ethylnonane possesses several well-defined physical characteristics that distinguish it from other hydrocarbons. These properties are critical for understanding its behavior in various applications and environmental contexts.

Basic Physical Parameters

The fundamental physical properties of 3-Ethylnonane are summarized in Table 1, compiled from authoritative sources.

Table 1: Physical Properties of 3-Ethylnonane

PropertyValue
CAS Number17302-11-3
Molecular FormulaC₁₁H₂₄
Molecular Weight156.308 g/mol
Density0.7±0.1 g/cm³
Boiling Point188.9±7.0 °C at 760 mmHg
Flash Point50.2±11.4 °C
Vapour Pressure0.8±0.2 mmHg at 25°C
Index of Refraction1.417
LogP6.42
Exact Mass156.187805

The relatively high boiling point (188.9±7.0 °C) reflects both the carbon chain length and the influence of branching at the third position. The density of 0.7±0.1 g/cm³ is characteristic of medium-chain hydrocarbons, while the LogP value of 6.42 indicates high lipophilicity, suggesting poor water solubility and strong affinity for non-polar phases .

Chemical Structure and Properties

Understanding the chemical structure of 3-Ethylnonane provides insight into its reactivity patterns and behavior in various chemical environments.

Structural Identifiers

The chemical structure and related identifiers for 3-Ethylnonane are essential for unambiguous identification:

Table 2: Chemical Identifiers for 3-Ethylnonane

IdentifierValue
IUPAC Name3-ethylnonane
SynonymsNonane, 3-ethyl-; 3-ethyl-nonane
SMILESCCCCCCC(CC)CC
InChIInChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3
InChIKeyFKJSIWPQZCKMIL-UHFFFAOYSA-N

The structural configuration of 3-Ethylnonane includes a nonane backbone (nine-carbon chain) with an ethyl group (C₂H₅) substituent at the third carbon position. This branching pattern influences its physical behavior, particularly regarding viscosity, boiling point, and solubility characteristics compared to its straight-chain isomer undecane .

Chemical Reactivity

As a saturated hydrocarbon, 3-Ethylnonane primarily exhibits reactivity patterns typical of alkanes. These include:

  • Combustion reactions with oxygen, producing carbon dioxide and water

  • Free-radical halogenation reactions, particularly with chlorine or bromine under UV irradiation

  • Limited reactivity toward most acids, bases, and oxidizing agents under standard conditions

  • Potential for thermal or catalytic cracking to produce smaller hydrocarbons

The branching at the third carbon position introduces subtle effects on reactivity, particularly in reactions where steric factors influence reaction rates or selectivity.

Synthesis Methods

Several synthetic routes can be employed to prepare 3-Ethylnonane, ranging from laboratory-scale procedures to industrial processes.

Laboratory Synthesis

Laboratory preparation of 3-Ethylnonane typically involves one of several approaches:

Industrial Production

Industrial-scale production of 3-Ethylnonane may employ catalytic processes more suited to large-scale manufacturing:

Analytical Characterization

Precise analytical methods are essential for the identification, quantification, and quality assessment of 3-Ethylnonane.

Gas Chromatography

Gas chromatography (GC) represents the primary analytical technique for 3-Ethylnonane analysis. Retention indices provide reliable identification parameters across different chromatographic systems.

Table 3: Kovats' Retention Indices for 3-Ethylnonane (Isothermal Conditions)

Column typeActive phaseTemperature (°C)Retention IndexReference
CapillaryOV-1601070Nijs and Jacobs, 1981
CapillaryApiezon L1001064Rappoport and Gäumann, 1973

Table 4: Van Den Dool and Kratz Retention Indices (Temperature Programmed)

Column typeActive phaseRetention IndexReference
CapillaryPetrocol DH1059.3Censullo, Jones, et al., 2003
CapillaryPetrocol DH1062White, Hackett, et al., 1992
CapillaryUltra-11067.86Steward and Pitzer, 1988
CapillaryUltra-11067.34Haynes and Pitzer, 1985
CapillaryUltra-11067.56Haynes and Pitzer, 1985
CapillaryUltra-11068.00Haynes and Pitzer, 1985

These retention indices provide forensic scientists and analytical chemists with reliable parameters for identifying 3-Ethylnonane in complex mixtures .

Spectroscopic Methods

Several spectroscopic techniques provide complementary data for structural confirmation:

  • Mass Spectrometry: Electron impact mass spectrometry yields characteristic fragmentation patterns, with prominent peaks corresponding to C-C bond cleavage, particularly at the branch point.

  • Infrared Spectroscopy: IR analysis reveals characteristic absorption bands:

    • C-H stretching (2850-2960 cm⁻¹)

    • CH₃ and CH₂ bending (1350-1470 cm⁻¹)

    • C-C stretching (800-1200 cm⁻¹)

  • NMR Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation, with characteristic chemical shifts for the methyl, methylene, and methine protons and carbons.

Applications and Uses

3-Ethylnonane finds application in several domains, leveraging its physical and chemical properties.

Research Applications

In research settings, 3-Ethylnonane serves several important functions:

  • Chromatographic Standard: As a well-characterized hydrocarbon, it provides a reliable reference standard for gas chromatography calibration and method development.

  • Organic Synthesis Intermediate: The compound can serve as a starting material or intermediate in the synthesis of more complex branched hydrocarbons.

  • Physical Property Studies: Its well-defined structure makes it valuable for studies investigating structure-property relationships in branched alkanes.

Industrial Applications

The industrial utility of 3-Ethylnonane includes:

  • Fuel Component: The branched structure can contribute to improved octane ratings in specialized fuel formulations.

  • Solvent Applications: As a non-polar hydrocarbon, it can dissolve other non-polar compounds effectively, making it useful in certain extraction and processing applications.

  • Specialty Chemical Precursor: It may serve as a precursor in the production of specialty chemicals, including certain lubricants and surfactants.

Regulatory Status

3-Ethylnonane is subject to various regulatory frameworks globally.

Classification and Labeling

Under the Globally Harmonized System (GHS), 3-Ethylnonane would typically be classified as:

  • Flammable Liquid (Category 3)

  • Aspiration Hazard (Category 1)

  • Hazardous to the Aquatic Environment (Chronic)

Transportation and Trade Information

For shipping and customs purposes:

  • HS Code: 2901100000 (saturated acyclic hydrocarbons)

  • VAT Rate: 17.0%

  • Tax Rebate Rate: 9.0%

  • MFN Tariff: 2.0%

  • General Tariff: 30.0%

Transport regulations typically classify it as a flammable liquid, requiring appropriate hazard labeling and packaging.

Research Directions and Future Perspectives

Current research involving 3-Ethylnonane focuses on several promising areas:

Advanced Fuel Formulations

The branched structure of 3-Ethylnonane makes it of interest in the development of high-performance fuels. Research suggests that branched alkanes like 3-Ethylnonane can improve combustion properties and reduce certain emissions compared to their straight-chain counterparts.

Environmental Fate Studies

Ongoing research is investigating the environmental persistence and biodegradation pathways of branched alkanes. Studies on similar compounds suggest that the branching pattern significantly affects biodegradation rates and mechanisms in environmental matrices.

Synthetic Method Improvements

Development of more efficient and environmentally friendly synthesis methods represents an active area of research, with particular emphasis on catalytic approaches that offer improved selectivity and reduced waste generation.

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